N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10978726
InChI: InChI=1S/C20H19N3O4/c1-26-15-7-5-6-14(12-15)16-10-11-20(25)23(22-16)13-19(24)21-17-8-3-4-9-18(17)27-2/h3-12H,13H2,1-2H3,(H,21,24)
SMILES: COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol

N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC10978726

Molecular Formula: C20H19N3O4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H19N3O4/c1-26-15-7-5-6-14(12-15)16-10-11-20(25)23(22-16)13-19(24)21-17-8-3-4-9-18(17)27-2/h3-12H,13H2,1-2H3,(H,21,24)
Standard InChI Key ZMDFGNVBOIOHID-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC
Canonical SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC

Introduction

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step reactions. The process may start with the formation of the pyridazine ring, followed by the introduction of the acetamide moiety and the methoxyphenyl groups. Common methods include condensation reactions and nucleophilic substitutions.

StepReaction Conditions
1. Formation of Pyridazine RingHeating in the presence of a base
2. Introduction of Acetamide MoietyReaction with chloroacetyl chloride
3. Introduction of Methoxyphenyl GroupsNucleophilic substitution reactions

Pharmacokinetics and Toxicity

Pharmacokinetic studies on N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Toxicity studies are also essential to assess its safety profile.

ParameterDescription
AbsorptionPotential for oral bioavailability
MetabolismLikely metabolized by liver enzymes
ExcretionPrimarily excreted via urine

Future Research Directions

Future studies should focus on the detailed pharmacological profiling of N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, including its efficacy in animal models and potential side effects. Additionally, structure-activity relationship (SAR) studies could help optimize its biological activity.

DirectionObjective
Pharmacological ProfilingDetermine efficacy and safety
SAR StudiesOptimize chemical structure for improved activity

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